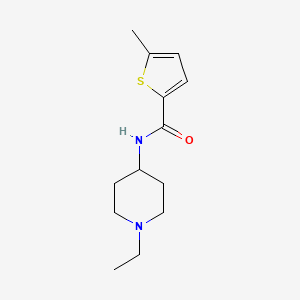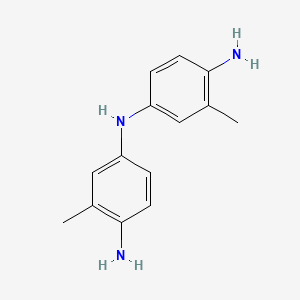![molecular formula C14H14N4O2 B6001018 2-amino-8-isopropylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6001018.png)
2-amino-8-isopropylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-8-isopropylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione, also known as PNU-74654, is a small molecule inhibitor of the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. Dysregulation of the Wnt/β-catenin pathway has been implicated in several diseases, including cancer and osteoporosis. PNU-74654 has been shown to inhibit the Wnt/β-catenin pathway in vitro and in vivo, making it a potential therapeutic agent for these diseases.
作用機序
2-amino-8-isopropylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione inhibits the Wnt/β-catenin signaling pathway by binding to the protein Dishevelled (Dvl), which is a key component of the pathway. This binding prevents the activation of downstream signaling events, leading to the inhibition of cell proliferation and survival. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation, induces apoptosis, and decreases the expression of Wnt/β-catenin target genes. In osteoblasts, this compound promotes bone formation by increasing the expression of bone-specific genes and enhancing mineralization. In animal models, this compound has been shown to inhibit tumor growth and prevent bone loss.
実験室実験の利点と制限
One advantage of using 2-amino-8-isopropylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione in lab experiments is its specificity for the Wnt/β-catenin pathway. This allows researchers to study the effects of inhibiting this pathway without affecting other signaling pathways. Another advantage is its ability to inhibit tumor growth and promote bone formation, making it a potential therapeutic agent for cancer and osteoporosis. One limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on 2-amino-8-isopropylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione. One direction is to investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and diabetes. Another direction is to develop more potent and selective inhibitors of the Wnt/β-catenin pathway based on the structure of this compound. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its effects on other signaling pathways.
合成法
The synthesis of 2-amino-8-isopropylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione involves several steps, including the formation of a pyridine ring, the introduction of an isopropyl group, and the formation of a naphthyridine ring. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of this compound has been described in detail in several scientific publications.
科学的研究の応用
2-amino-8-isopropylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione has been extensively studied in vitro and in vivo for its potential therapeutic applications. In vitro studies have shown that this compound inhibits the growth of cancer cells, including colon, breast, and lung cancer cells. In vivo studies have shown that this compound inhibits tumor growth in xenograft models of colon and breast cancer. This compound has also been shown to promote bone formation and prevent bone loss in animal models of osteoporosis.
特性
IUPAC Name |
2-amino-8-propan-2-ylpyrido[4,3-b][1,6]naphthyridine-1,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-8(2)17-5-3-11-9(13(17)19)7-10-12(16-11)4-6-18(15)14(10)20/h3-8H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHXOXNQJQKMII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=NC3=C(C=C2C1=O)C(=O)N(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-piperidinecarboxamide](/img/structure/B6000935.png)


![N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B6000958.png)
![1-[(4-methyl-1H-imidazol-2-yl)carbonyl]-3-{[4-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B6000965.png)
![1-(1-cyclopentyl-4-piperidinyl)-N-[(5-methyl-2-furyl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6000969.png)
![2-hydroxy-5-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]sulfonyl}-4(3H)-pyrimidinone](/img/structure/B6000974.png)
![N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B6000980.png)
![4-chloro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B6001003.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6001016.png)
![5-{[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6001022.png)

![4-[4-(3,4-dimethyl-1-piperidinyl)butoxy]benzonitrile hydrochloride](/img/structure/B6001033.png)

